molecular formula C10H8FN5 B12870500 5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile CAS No. 119222-34-3

5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B12870500
CAS No.: 119222-34-3
M. Wt: 217.20 g/mol
InChI Key: HIPGHSXYEAJQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

    Materials Science: Used in the development of novel materials with unique properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole
  • 5-Amino-1-(2-fluorobenzyl)-1H-indazole

Uniqueness

Compared to similar compounds, 5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile has a unique triazole ring structure, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

119222-34-3

Molecular Formula

C10H8FN5

Molecular Weight

217.20 g/mol

IUPAC Name

5-amino-1-[(2-fluorophenyl)methyl]triazole-4-carbonitrile

InChI

InChI=1S/C10H8FN5/c11-8-4-2-1-3-7(8)6-16-10(13)9(5-12)14-15-16/h1-4H,6,13H2

InChI Key

HIPGHSXYEAJQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C#N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.